trithorium tetranitride
Description
Overview of Actinide Nitride Chemistry and Materials Science Research
The field of actinide nitride chemistry and materials science is a specialized area of research that explores the synthesis, characterization, and application of compounds containing actinide elements and nitrogen. These materials are of significant interest due to the unique electronic properties of actinide elements, which arise from the involvement of 5f electrons in bonding. rsc.orgaip.org This leads to a diverse range of physical and chemical behaviors, making actinide nitrides compelling subjects for both fundamental scientific inquiry and technological applications. aip.org
In recent years, research in this area has seen considerable progress, particularly with uranium and, to a lesser extent, thorium. nih.govresearchgate.netnih.govrsc.org Scientists have been actively investigating the synthesis of both terminal and bridging nitride complexes. nih.govresearchgate.netnih.govrsc.org While various synthetic routes have been identified for uranium nitrides, the range of ligands capable of stabilizing these compounds remains limited. nih.govresearchgate.net The study of molecular actinide nitrides is less developed compared to their transition metal counterparts. nih.gov However, inorganic actinide nitride materials, including those of uranium, thorium, neptunium, and plutonium, have garnered substantial attention for their potential as advanced nuclear fuels. nih.gov
Historical Development of Thorium-Nitrogen Compound Investigations
The investigation of thorium and its compounds dates back to 1828 when it was first discovered. ebsco.comenergyfromthorium.com The radioactive nature of thorium was independently identified in 1898. energyfromthorium.com Early applications of thorium were primarily in incandescent gas mantles due to its ability to produce a bright white light when heated. ebsco.comenergyfromthorium.com
Systematic research into the thorium-nitrogen system led to the identification of two primary compounds: thorium mononitride (ThN) and trithorium tetranitride (Th₃N₄). tandfonline.com ThN possesses a NaCl-type crystal structure, while Th₃N₄ has been reported to have a rhombohedral crystal structure. tandfonline.com The synthesis of Th₃N₄ is most commonly achieved by heating thorium metal in a nitrogen atmosphere. encyclopedia.pub
Early structural studies of Th₃N₄ were conducted using X-ray powder diffraction, which described its structure as rhombohedral with the space group R-3m. iucr.orgiucr.org However, the precise positions of the nitrogen atoms were difficult to determine with certainty due to their relatively low X-ray scattering power. iucr.org Subsequent neutron diffraction studies provided a more accurate determination of the nitrogen atom positions within the crystal lattice. iucr.orgiucr.org The first report suggesting the synthesis of solid thorium monoxide was in 1908, but it is still considered a "long-sought" phase with unknown properties. mdpi.com
Significance of Th₃N₄ in Advanced Materials and Energy Research Contexts
This compound (Th₃N₄), along with other thorium nitrides, is a subject of intense study due to its potential applications as an advanced nuclear fuel. aip.orgaip.org These materials exhibit several desirable properties for use in Generation-IV nuclear reactors, including high melting points, high metal density, and high thermal conductivity. aip.orgaip.orgaip.org The thorium fuel cycle offers advantages over the uranium fuel cycle, such as the production of smaller amounts of plutonium and other long-lived radioactive elements. aip.orgaip.org
Thorium-based fuels, including nitrides, are being considered for their potential to enhance the sustainability of nuclear power. iaea.orgoecd-nea.org They can be used to burn plutonium and other actinides, offering a potential solution for managing existing nuclear waste. oecd-nea.org Specifically, mixed thorium-plutonium oxide or nitride fuels are being investigated for this purpose. iaea.org Furthermore, the unique electronic and structural properties of Th₃N₄ make it a candidate for various advanced materials applications beyond the nuclear energy sector. aip.org For instance, first-principles calculations have suggested that Th₃N₄ is a semiconductor with a notable bandgap, a property that could be exploited in electronic devices. aip.orgresearchgate.net
Current State of Knowledge and Identified Research Gaps for this compound
The existence of three ordered thorium nitride compounds, ThN, Th₂N₃, and Th₃N₄, has been experimentally confirmed. aip.orgaip.org The crystal structure of Th₃N₄ is established as rhombohedral with the space group R-3m. iucr.orgiucr.orgmaterialsproject.orgmaterialsproject.org The lattice parameters and atomic positions have been determined through neutron diffraction studies. iucr.orgiucr.org The structure consists of two inequivalent Th⁴⁺ sites and two inequivalent N³⁻ sites, forming a complex three-dimensional network of edge-sharing ThN₆ octahedra and NTh₄ tetrahedra. materialsproject.orgmaterialsproject.org
Despite these advancements, significant research gaps remain. The complete phase diagram of the thorium-nitrogen system, particularly at low temperatures and high pressures, is still unknown. aip.orgaip.org While the properties of the known thorium nitrides at ambient conditions have been studied, their behavior under extreme conditions, such as high pressure, is not fully understood. aip.org Recent theoretical studies have begun to explore the pressure-induced phase transitions and the potential for discovering new thorium nitride stoichiometries with unique properties, such as superconductivity. aip.orgaip.org For example, recent calculations predict that Th₃N₄ transforms from a rhombohedral structure to another rhombohedral structure with a different space group at approximately 37 GPa. aip.org Further experimental validation of these theoretical predictions is needed. Additionally, there is a lack of comprehensive data on the thermophysical properties of Th₃N₄, which is crucial for its potential application as a nuclear fuel. aip.orgaip.org
Academic Research Objectives and Scope for In-depth Analysis of Th₃N₄
To address the existing knowledge gaps, future academic research on Th₃N₄ should focus on several key objectives. These objectives should be specific, measurable, achievable, relevant, and time-bound (SMART). mwediting.comscribbr.com The overarching goal is to gain a comprehensive understanding of the fundamental properties of Th₃N₄ and to assess its viability for various technological applications.
Key Research Objectives:
Elucidate the complete Th-N phase diagram: This involves systematic experimental and theoretical investigations of the thorium-nitrogen system under a wide range of temperatures and pressures to identify all stable and metastable phases. mwediting.compaperwriter.com
Investigate pressure-induced phase transitions: Detailed studies are needed to experimentally verify the predicted phase transitions in Th₃N₄ and other thorium nitrides under high pressure and to characterize the crystal structures and properties of the high-pressure phases. mwediting.compaperwriter.com
Determine comprehensive thermophysical properties: Accurate measurements of thermal conductivity, heat capacity, and thermal expansion of Th₃N₄ are essential for its evaluation as a nuclear fuel. tandfonline.commwediting.compaperwriter.com
Explore the electronic and magnetic properties: A deeper understanding of the electronic band structure, bonding nature, and magnetic behavior of Th₃N₄ will provide insights into its fundamental physics and potential for electronic applications. rsc.orgmwediting.compaperwriter.com
Assess the performance as a nuclear fuel: This includes irradiation testing and analysis of fuel-cladding interactions to evaluate the in-reactor behavior and safety of Th₃N₄-based fuels. mwediting.compaperwriter.comresearchgate.net
The scope of this research should encompass a multidisciplinary approach, combining advanced synthesis techniques, state-of-the-art characterization methods (such as high-pressure diffraction and spectroscopy), and sophisticated computational modeling. mwediting.com
Data Tables
Properties
CAS No. |
12033-90-8 |
|---|---|
Molecular Formula |
N4Th3 |
Molecular Weight |
752.1411 |
Synonyms |
trithorium tetranitride |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Trithorium Tetranitride
Solid-Gas Reaction Synthesis Techniques
Solid-gas reaction methods are the most established techniques for the preparation of trithorium tetranitride. These methods typically involve the direct reaction of a solid thorium-containing precursor with nitrogen gas at elevated temperatures.
Nitridation of Thorium Hydrides (e.g., Th₄H₁₅)
The nitridation of thorium hydrides, such as thorium hydride (Th₄H₁₅), presents a common and effective route for the synthesis of thorium nitrides. This method leverages the high reactivity of the finely divided thorium metal that is formed upon the decomposition of the hydride. The synthesis of thorium hydrides themselves is a preliminary step, often achieved by reacting thorium metal with hydrogen gas at elevated temperatures. For instance, high-pressure synthesis has been employed to create various thorium hydrides, including ThH₉ and ThH₁₀. uspex-team.org
Once the thorium hydride is formed, it is subjected to a flow of nitrogen gas at high temperatures. The hydrogen is displaced by nitrogen, leading to the formation of thorium nitride. The reaction proceeds through the formation of lower nitrides, eventually leading to the desired this compound phase under controlled conditions.
Direct High-Temperature Nitridation of Thorium Metal
Direct nitridation of thorium metal is another viable method for the synthesis of this compound. In this process, thorium metal, typically in the form of powder or turnings, is heated in a nitrogen atmosphere. The reaction temperature is a critical parameter and is generally maintained at high levels to ensure the complete conversion of the metal to the nitride.
This method is straightforward but can be challenging due to the high melting point of thorium and the potential for the formation of a passivating nitride layer on the surface of the metal, which can hinder further reaction. To overcome this, finely divided thorium powder is often used to maximize the surface area available for reaction.
Control of Reaction Parameters (Temperature, Pressure, Gas Flow) for Phase Purity
The synthesis of phase-pure this compound requires precise control over several reaction parameters, including temperature, nitrogen pressure, and gas flow rate. The thorium-nitrogen system can form different nitride phases, and controlling these parameters is crucial to selectively obtain Th₃N₄.
For instance, the direct nitridation of aluminum powders to form aluminum nitride has shown that the reaction temperature significantly impacts the yield and morphology of the product, with the optimal temperature for high yield being around 530 °C. acs.org While specific to aluminum nitride, this highlights the general principle that temperature control is paramount in solid-gas nitridation reactions. The nitrogen pressure and flow rate also play a crucial role in ensuring a sufficient supply of nitrogen to the reacting solid and in removing any gaseous byproducts.
Interactive Data Table: Illustrative Parameters for Solid-Gas Synthesis of Th₃N₄
| Synthesis Method | Precursor | Temperature (°C) | N₂ Pressure (atm) | Gas Flow Rate (sccm) | Resulting Phase |
| Nitridation of Thorium Hydride | Th₄H₁₅ | 800 - 1000 | 1 - 5 | 50 - 200 | Th₃N₄ |
| Direct Nitridation | Thorium Powder | 1000 - 1200 | 1 - 10 | 100 - 300 | Th₃N₄ |
Note: The values in this table are illustrative and represent typical ranges for solid-gas nitridation reactions. Specific optimal conditions can vary depending on the experimental setup and precursor characteristics.
Advanced Precursor-Based Synthesis Strategies
To overcome the limitations of high-temperature solid-gas reactions, such as poor control over particle size and morphology, advanced precursor-based synthesis strategies are being investigated. These methods offer the potential for lower synthesis temperatures and the formation of nanostructured materials with tailored properties.
Molecular Precursor Design for Thorium Nitride Formation
The design of molecular precursors containing pre-formed thorium-nitrogen bonds is a promising approach for the low-temperature synthesis of thorium nitrides. These precursors are typically organometallic or coordination complexes that can be decomposed under milder conditions to yield the desired nitride material. While the synthesis of molecular thorium-dinitrogen complexes has been achieved, their conversion to bulk thorium nitride is still an area of active research. nju.edu.cn The isolation of multimetallic nitride-bridged thorium complexes from the reduction of dinitrogen further highlights the potential of molecular routes to thorium nitrides. nih.gov
Research into actinide nitride synthesis has also explored the use of azide precursors. The reduction of actinide-azide complexes can serve as a source of nitride for the formation of molecular nitride compounds. rsc.org The development of stable and volatile molecular precursors is key to enabling techniques like chemical vapor deposition (CVD) for the fabrication of thorium nitride thin films.
Low-Temperature Synthetic Approaches to Th₃N₄
Low-temperature routes to transition metal nitrides have been successfully developed, and these approaches could potentially be adapted for the synthesis of this compound. One such method involves the thermal initiation of a reaction between a metal halide and an alkali metal nitride, such as lithium nitride. whiterose.ac.uk This exothermic solid-state metathesis reaction can produce crystalline metal nitrides at significantly lower temperatures than traditional methods.
Another emerging low-temperature approach is the use of molten salts as a reaction medium. For example, the nitridation of uranium oxides in a sodium amide (NaNH₂) molten salt has been investigated as a potential route to uranium nitrides and oxynitrides at temperatures as low as 200 °C. This method takes advantage of the high reactivity of the amide ions in the molten state. While not yet demonstrated for thorium nitride, this approach holds promise for future low-temperature synthesis strategies.
Mechanochemical Synthesis Pathways
Mechanochemical synthesis offers a solvent-free, solid-state route to various materials, including nitrides. This technique utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations. While specific reports on the mechanochemical synthesis of Th₃N₄ are limited, the principles can be extrapolated from the synthesis of other metal nitrides.
The process generally involves milling thorium metal powder under a high-pressure nitrogen or ammonia (B1221849) atmosphere. The intense mechanical action creates fresh, unpassivated metal surfaces that are highly reactive towards nitrogen. The repeated fracturing and cold welding of the powder particles facilitate the diffusion of nitrogen into the thorium lattice, leading to the formation of thorium nitride.
Key parameters influencing the outcome of mechanochemical synthesis include:
Milling time and speed: Longer milling times and higher rotational speeds generally lead to a more complete reaction.
Ball-to-powder ratio: A higher ratio increases the energy imparted to the powder, promoting nitridation.
Milling atmosphere: The pressure and composition of the nitrogen-containing gas are critical.
Starting materials: The purity and particle size of the initial thorium metal powder can affect the reaction kinetics.
This method is advantageous for producing nanostructured powders with high surface areas. The versatility of mechanochemical synthesis has been demonstrated for various metal nitrides, carbonitrides, and carbon nitride. rsc.org For instance, ternary transition metal nitrides have been successfully prepared by ball-milling a binary transition metal nitride with an elemental transition metal. rsc.orgresearchgate.net
| Parameter | Typical Range | Influence on Product |
|---|---|---|
| Rotational Speed (RPM) | 200 - 800 | Higher speeds increase reaction rate but can lead to contamination. |
| Milling Time (hours) | 10 - 100 | Longer times promote phase purity but can induce amorphization. |
| Ball-to-Powder Ratio | 10:1 - 50:1 | Affects the energy transfer efficiency during milling. |
| Nitrogen Pressure (atm) | 1 - 100 | Higher pressure increases the availability of nitrogen for the reaction. |
Fabrication of Th₃N₄ in Specific Morphologies (e.g., Thin Films, Powders)
The functional properties of this compound are highly dependent on its morphology. Consequently, significant research efforts are directed towards fabricating Th₃N₄ in the form of thin films and powders.
Thin Films:
Thin films of nitrides are commonly deposited using physical vapor deposition (PVD) and chemical vapor deposition (CVD) techniques.
Reactive Sputtering: This PVD method involves bombarding a thorium target with energetic ions (typically argon) in the presence of a reactive nitrogen gas. The sputtered thorium atoms react with nitrogen to form a Th₃N₄ film on a substrate. The stoichiometry and microstructure of the film can be controlled by adjusting parameters such as nitrogen partial pressure, substrate temperature, and sputtering power. mdpi.com This technique is widely used for depositing various nitride thin films due to its ability to produce dense and adherent coatings. researchgate.net
Chemical Vapor Deposition (CVD): In CVD, a volatile thorium-containing precursor (e.g., a thorium halide or an organometallic compound) and a nitrogen source (e.g., ammonia or nitrogen gas) are introduced into a reaction chamber. wikipedia.orgyoutube.comyoutube.com The gases decompose and react on a heated substrate to form a Th₃N₄ film. CVD offers excellent control over film purity, thickness, and uniformity. pvateplaamerica.com
| Technique | Typical Precursors/Targets | Process Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| Reactive Sputtering | Thorium metal target, N₂/Ar gas | Room Temperature - 500°C | Good adhesion, dense films, scalable. | Can have target poisoning issues, lower deposition rates. diva-portal.org |
| Chemical Vapor Deposition (CVD) | ThCl₄, Th(NR₂)₄, NH₃, N₂ | 500 - 1000°C | High purity films, conformal coating, good control over stoichiometry. bsuir.by | Requires volatile and often hazardous precursors, high process temperatures. |
Powders:
Synthesis of thorium nitride powders can be achieved through several methods, drawing parallels from the production of other actinide nitrides like uranium nitride.
Direct Nitridation of Thorium Metal: This involves heating thorium metal powder or turnings in a flowing nitrogen or ammonia atmosphere at elevated temperatures. The reaction proceeds through the formation of lower nitrides before reaching the final Th₃N₄ stoichiometry. The morphology of the resulting powder is influenced by the initial form of the thorium metal and the reaction conditions. A similar method is employed for the synthesis of uranium nitride powders from uranium metal. kns.org
Carbothermic Reduction and Nitridation: This process starts with thorium dioxide (ThO₂) mixed with a carbon source. The mixture is heated under a nitrogen atmosphere. The carbon acts as a reducing agent, and the subsequent reaction with nitrogen forms thorium nitride. This method is often used for the industrial production of other nitride powders but can introduce carbon impurities.
Sol-Gel Synthesis: While less common for actinide nitrides, sol-gel methods offer a low-temperature route to fine, homogenous powders. dergipark.org.trresearchgate.netresearchgate.nettno.nlrsc.org This would involve the hydrolysis and condensation of a thorium precursor (e.g., thorium alkoxide or nitrate) to form a gel, which is then dried and nitrided at elevated temperatures. This technique provides excellent control over particle size and morphology.
Challenges and Methodological Improvements in Th₃N₄ Synthesis Scalability
Scaling up the synthesis of this compound from laboratory to industrial production presents several significant challenges. These challenges are not only technical but also related to the radiological and regulatory aspects of handling thorium.
Key Challenges:
Radiological Hazards: Thorium is a naturally occurring radioactive material. Handling large quantities of thorium and its compounds requires specialized facilities with appropriate shielding and containment to protect workers and the environment from radiation exposure.
Precursor Availability and Cost: High-purity thorium metal or suitable thorium precursors may not be readily available in large quantities, impacting the cost and scalability of the synthesis process. The production of thorium nitrate, a common precursor, involves complex processing of monazite sands. britannica.commst.edu
Process Control and Reproducibility: Maintaining consistent reaction conditions (temperature, pressure, atmosphere) on a large scale can be difficult. For instance, in mechanochemical synthesis, achieving uniform energy distribution throughout a large-volume mill is challenging. mdpi.com
Impurity Control: Contamination from milling media (in mechanochemical synthesis) or residual carbon (in carbothermic reduction) can be more pronounced at larger scales and can significantly affect the properties of the final product.
Methodological Improvements:
To address these challenges, research is focused on developing more efficient, safer, and cost-effective synthesis methods.
Process Intensification: The development of continuous flow reactors for CVD or nitridation processes could improve throughput and process control compared to batch reactors.
Advanced Precursor Design: Synthesizing novel thorium precursors with higher volatility and lower decomposition temperatures could make CVD processes more efficient and reduce energy consumption.
Improved Milling Materials: The use of harder and more inert grinding media in ball milling can reduce contamination.
Alternative Nitrogen Sources: Exploring the use of solid-state nitrogen sources in mechanochemical synthesis could offer a safer and more controlled alternative to high-pressure gases. rsc.org
The successful large-scale production of this compound hinges on overcoming these multifaceted challenges through continued innovation in synthetic methodologies and process engineering.
Crystallographic Structure and Phase Stability of Trithorium Tetranitride
Elucidation of Crystal Structure
The crystal structure of trithorium tetranitride has been determined to be rhombohedral. iucr.orgiucr.org This classification is based on the specific symmetry elements that define its unit cell.
This compound crystallizes in the rhombohedral crystal system, which is a subset of the hexagonal crystal family. iucr.orgiucr.orgwikipedia.org Its structure is specifically described by the space group R-3m, with the space group number 166. iucr.orgiucr.org This space group denotes a rhombohedral lattice with a three-fold rotation axis and mirror planes.
The precise dimensions of the unit cell, known as lattice parameters, have been determined using diffraction techniques. For the hexagonal setting of the rhombohedral lattice, the lattice parameters for this compound have been refined as follows:
| Lattice Parameter | Value (Å) |
| a₀ | 3.875 (± 0.002) |
| c₀ | 27.39 (± 0.04) |
This data is based on neutron diffraction studies. iucr.orgiucr.org
Within the R-3m space group, the thorium and nitrogen atoms occupy specific Wyckoff positions. Neutron diffraction studies have provided the precise positional parameters for each atom within the unit cell. iucr.orgiucr.org
Table of Atomic Positions and Parameters:
| Atom | Wyckoff Position | x |
| Th(1) | 1(a) | 0 |
| Th(2) | 2(c) | 0.2221 (± 0.0004) |
| N(1) | 2(c) | 0.1320 (± 0.0004) |
| N(2) | 2(c) | 0.3766 (± 0.0005) |
These parameters define the exact location of each atom within the crystal lattice, providing a complete description of the atomic arrangement. iucr.orgiucr.org
Experimental Structural Characterization Techniques
The determination of the crystal structure of this compound relies on sophisticated experimental methods that probe the atomic arrangement within the material.
To overcome the limitations of XRD in localizing light atoms like nitrogen in the presence of heavy atoms like thorium, neutron diffraction is employed. osti.goved.ac.ukiaea.org Neutron scattering lengths are not dependent on the atomic number, making it an ideal technique for determining the positions of the nitrogen atoms in the this compound lattice with high accuracy. iucr.orgiucr.org This technique was crucial in refining the atomic positional parameters listed in the section on Atomic Site Occupancy. iucr.orgiucr.org As this compound is not described as having a magnetic structure, the application of neutron diffraction in this context is primarily for the precise localization of the nitrogen atoms. aps.org
High-Resolution Electron Microscopy for Microstructural Analysis
High-Resolution Electron Microscopy (HREM), particularly High-Resolution Transmission Electron Microscopy (HRTEM), is a critical technique for the microstructural analysis of crystalline materials. dtu.dk It enables the direct imaging of atomic arrangements, allowing for the characterization of crystal structures, interfaces like grain boundaries, and crystallographic defects. dtu.dkmdpi.com Analysis of HRTEM images can reveal the structure of grain boundaries, which are interfaces between crystallites of different orientations, and identify the presence of dislocations or secondary phases. mdpi.comresearchgate.net
While HRTEM is a powerful tool for investigating materials at the nanoscale, a review of the available scientific literature indicates a gap in specific high-resolution electron microscopy studies focused explicitly on the microstructure of this compound. Such investigations would be invaluable for correlating the material's synthesis and processing conditions with its microstructural features, which in turn govern its macroscopic properties.
Theoretical Investigations of Structure and Stability
Theoretical modeling, particularly from first principles, provides profound insights into the fundamental properties of materials like Th₃N₄, complementing experimental findings and predicting behavior under conditions that are difficult to achieve in a laboratory.
First-Principles Calculations (DFT, Ab Initio) for Ground State Structures
First-principles calculations, rooted in Density Functional Theory (DFT), are instrumental in determining the ground-state properties of crystalline solids. mpg.deunimi.it These computational methods have been successfully employed to investigate the structural and electronic properties of thorium nitrides. aip.org Theoretical studies have consistently reproduced the experimentally observed ground-state crystal structure of Th₃N₄. tandfonline.comaip.org
At ambient pressure, Th₃N₄ crystallizes in a rhombohedral structure belonging to the R-3m space group. tandfonline.comaip.org This finding is corroborated by various computational approaches, including evolutionary algorithms, which confirm the R-3m phase as the most stable configuration under standard conditions. tandfonline.comaip.org
| Parameter | Value |
|---|---|
| Crystal System | Trigonal (Rhombohedral) |
| Space Group | R-3m |
Pressure-Induced Phase Transitions in the Th-N System
The behavior of thorium nitrides under high pressure is crucial for understanding their stability and performance in extreme environments, such as within a nuclear reactor. Ab initio investigations combining DFT with particle-swarm optimization algorithms have been used to explore the structural evolution of Th₃N₄ under increasing pressure. tandfonline.com
These studies predict a sequence of pressure-induced phase transitions. tandfonline.com Starting from the ambient R-3m phase, Th₃N₄ is predicted to transform into a phase with I-43d symmetry at a pressure of 15 GPa. tandfonline.com Further compression leads to another transition to a phase with R-3 symmetry at 71 GPa, and finally to a C2/m phase at a very high pressure of 291 GPa. tandfonline.com Each of these transitions is accompanied by a collapse in volume. tandfonline.com Broader studies on the Th-N system confirm that at elevated pressures of 50 GPa and above, an R-3 structure becomes the most stable for the Th₃N₄ stoichiometry. aip.org The transition from the semiconducting R-3m phase to subsequent metallic phases is also predicted, with the semiconductor-metal transition occurring at approximately 62-71 GPa. tandfonline.comaip.org
| Phase (Space Group) | Predicted Transition Pressure (GPa) | Reference |
|---|---|---|
| R-3m → I-43d | 15 | tandfonline.com |
| I-43d → R-3 | 71 | tandfonline.com |
| R-3m → R-3 | ~50-62 | aip.org |
| R-3 → C2/m | 291 | tandfonline.com |
Evolutionary Structure Prediction (e.g., USPEX Method) for Novel Thorium Nitrides
Evolutionary algorithms for crystal structure prediction, such as the Universal Structure Predictor: Evolutionary Xtallography (USPEX) method, have become powerful tools for materials discovery. uspex-team.orguspex-team.org These methods can predict stable crystal structures based solely on the chemical composition of a material under various pressure and temperature conditions. uspex-team.orgliu.se
Application of the USPEX method to the thorium-nitrogen (Th-N) system has yielded significant predictions about its phase diagram at pressures up to 300 GPa. aip.orgaip.org The calculations successfully identified the known stable compounds at ambient pressure: ThN, Th₂N₃, and Th₃N₄. aip.org More importantly, these computational searches have predicted several novel thorium nitride stoichiometries that are thermodynamically stable at high pressures. aip.orgaip.org These new compounds include ThN₂, ThN₃, ThN₄, ThN₆, ThN₈, ThN₁₀, and ThN₁₂. aip.org For example, ThN₂ is predicted to be stable at 3.5 GPa, while ThN₄ becomes stable at 32 GPa and ThN₆ at 100 GPa. aip.org These theoretical discoveries open new avenues for the synthesis of advanced actinide materials with potentially unique properties. aip.org
Defect Structures and Non-Stoichiometry in Th₃N₄ Lattices
The properties of crystalline solids are often dictated by imperfections or defects in their otherwise perfectly ordered structures. youtube.com These crystallographic defects can be categorized by their dimensionality, with zero-dimensional point defects being the most fundamental. wikipedia.org Common point defects include:
Vacancies : An atom is missing from its regular lattice site. byjus.com
Interstitials : An extra atom is located in a position between regular lattice sites. byjus.com
Frenkel Defect : A combination of a vacancy and an interstitial, where an ion moves from its lattice site to an interstitial site. youtube.com
The presence and concentration of these defects can lead to non-stoichiometry , where the ratio of constituent elements deviates from the ideal chemical formula. purdue.edu This phenomenon is common in transition metal and actinide compounds, where the metal can exist in multiple oxidation states, allowing the crystal to maintain charge neutrality despite having an excess or deficiency of a particular element. purdue.edu
While the study of defect chemistry is crucial for understanding the behavior of nuclear fuels under irradiation, specific experimental or theoretical investigations into the defect structures and non-stoichiometry of the Th₃N₄ lattice are not extensively reported in the current scientific literature. Further research in this area would be essential for a complete materials science understanding of this compound.
Electronic Structure and Chemical Bonding in Trithorium Tetranitride
Computational Electronic Structure Investigations
At the forefront of understanding the electronic properties of Th₃N₄ are computational methods, particularly Density Functional Theory (DFT). These powerful tools allow for the theoretical examination of the material's electronic band structure and density of states, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Band Structure Calculations
Density Functional Theory has been instrumental in predicting the ground-state crystal structure of trithorium tetranitride and its electronic behavior under varying pressures. Theoretical studies have successfully identified stable crystal structures of Th₃N₄, laying the groundwork for more detailed electronic structure calculations. These calculations are fundamental to determining the arrangement of electron energy levels within the crystal lattice, known as the electronic band structure. The band structure is crucial for understanding whether a material will behave as a conductor, insulator, or semiconductor.
Determination and Interpretation of the Electronic Band Gap (Semiconducting Nature)
The prediction of a semiconductor-to-metal transition inherently confirms the existence of an electronic band gap in the ambient pressure phase of this compound, classifying it as a semiconductor. The band gap represents the energy difference between the top of the valence band and the bottom of the conduction band. Electrons must overcome this energy barrier to become mobile and conduct electricity. The precise value of the band gap for Th₃N₄ at ambient pressure, a critical parameter for its potential applications in electronic devices, awaits definitive theoretical calculation or experimental measurement. The magnitude of this band gap would determine its optical properties and its efficacy as a semiconductor.
Examination of Thorium 5f-Electron Contributions to Bonding
A key aspect of the chemistry of actinide elements like thorium is the role of their 5f orbitals in chemical bonding. In many thorium compounds, these orbitals are actively involved in forming chemical bonds, influencing the geometry and reactivity of the molecule. For this compound, it is expected that the thorium 5f electrons play a significant role in the bonding with nitrogen atoms. This participation is a departure from the behavior of the more core-like 4f electrons in lanthanides and is a defining characteristic of early actinide chemistry. The extent of this 5f-electron contribution is a subject of ongoing theoretical investigation and is crucial for a complete understanding of the bonding in Th₃N₄.
Nature of the Thorium-Nitrogen Chemical Bond (Covalency, Ionicity)
The chemical bond between thorium and nitrogen in this compound is expected to exhibit a mixed character, with both ionic and covalent contributions. The significant difference in electronegativity between thorium and nitrogen suggests a substantial ionic component, arising from the transfer of electrons from the more electropositive thorium to the more electronegative nitrogen.
However, the involvement of thorium's 5f and 6d orbitals in bonding introduces a degree of covalency. This sharing of electrons between the thorium and nitrogen atoms is a key feature of the Th-N bond. Theoretical studies on various thorium-nitrogen compounds have indicated that the Th-N bond can be highly polarized, with a significant covalent character. For instance, in some thorium-imido complexes, the Th=N bond has been found to be more ionic compared to the analogous cerium(IV)-imido bond. A detailed analysis of the electron density distribution and bond order calculations for Th₃N₄ would be necessary to quantify the precise balance between ionicity and covalency in its thorium-nitrogen bonds.
Experimental Probes of Electronic Configuration
While theoretical calculations provide a powerful lens through which to view the electronic structure of this compound, experimental validation is essential. A variety of spectroscopic techniques can be employed to probe the electronic configuration of materials.
For thorium and its compounds, X-ray Photoelectron Spectroscopy (XPS) is a valuable tool. XPS can provide information about the elemental composition and the oxidation states of the constituent atoms by measuring the binding energies of their core electrons. Studies on thorium metal and thorium dioxide have demonstrated the utility of XPS in understanding their electronic structures.
Another powerful technique is solid-state Nuclear Magnetic Resonance (NMR) spectroscopy . For instance, 15N NMR has been successfully used to study thorium-nitride complexes, providing direct insight into the local chemical environment of the nitrogen atoms and the nature of the Th-N bond, including the extent of 5f orbital involvement.
While specific experimental studies on the electronic configuration of this compound are not yet prevalent in the scientific literature, the application of techniques like XPS and solid-state NMR to well-characterized samples of Th₃N₄ would be invaluable in confirming and refining the theoretical predictions.
Photoelectron Spectroscopy Studies (e.g., XPS, UPS)
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of materials. X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) involve irradiating a sample with X-rays or UV light, respectively, and measuring the kinetic energy of the emitted electrons. This data provides information about the elemental composition, chemical states, and the density of electronic states in the valence region.
For this compound, XPS would be instrumental in determining the oxidation states of thorium and nitrogen. The core-level binding energies of the Th 4f and N 1s electrons would be sensitive to the local chemical environment and charge distribution within the Th₃N₄ lattice. While specific experimental XPS spectra for Th₃N₄ are not readily found, studies on other thorium compounds, such as thorium oxides and other nitrides, demonstrate the utility of XPS in elucidating the electronic configuration of thorium in different chemical environments. researchgate.nettudelft.nl For instance, the binding energy of the Th 4f core level is indicative of the formal oxidation state of the thorium atom. tudelft.nl
UPS, with its higher surface sensitivity and energy resolution for valence band studies, would provide detailed information about the density of states near the Fermi level. In the case of Th₃N₄, UPS could map the contributions of the Th 6d and 5f orbitals and the N 2p orbitals to the valence band, offering a direct comparison with theoretical calculations of the electronic band structure. tudelft.nl
X-ray Absorption Spectroscopy (XAS) for Electronic State Characterization
X-ray Absorption Spectroscopy (XAS) is another critical technique for characterizing the electronic structure of materials. It involves tuning the energy of X-rays and measuring the absorption of the material, which is particularly sensitive to the unoccupied electronic states. XAS can provide information on the local atomic structure and the electronic configuration of the absorbing atom.
For this compound, XAS at the thorium L₃-edge and the nitrogen K-edge would offer insights into the unoccupied electronic states. The thorium L₃-edge XAS would probe the empty Th 6d and 5f states, revealing details about the orbital hybridization with nitrogen. researchgate.net Similarly, the nitrogen K-edge XAS would provide information about the unoccupied N 2p states and their hybridization with thorium orbitals. While specific XAS data for Th₃N₄ is scarce, studies on related actinide-nitrogen systems highlight the power of this technique in understanding chemical bonding.
Theoretical Analysis of Magnetic and Electric Properties
Theoretical investigations, particularly those employing first-principles calculations based on density functional theory (DFT), have provided the most detailed understanding of the electronic, magnetic, and electric properties of this compound to date.
Computational studies have explored various possible crystal structures of Th₃N₄ under different pressures. researchgate.net These calculations are crucial for predicting the stability and fundamental electronic characteristics of different phases. The calculated density of states (DOS) and electronic band structure offer a theoretical framework for understanding the material's conductivity and potential magnetic behavior.
First-principles calculations have predicted the existence of several stable or metastable phases of Th₃N₄, including R-3m, I-43d, R-3, and C2/m structures. researchgate.net The electronic properties are highly dependent on the specific crystal structure. For example, some predicted phases of Th₃N₄ are identified as semiconductors, while others may exhibit metallic behavior, with a semiconductor-to-metal transition predicted under high pressure. researchgate.net
The calculated density of states for these phases reveals the contributions of different atomic orbitals to the electronic structure. The valence band is typically dominated by N 2p states, while the conduction band is primarily composed of Th 6d and 5f states. The energy gap between the valence and conduction bands in the semiconducting phases is a key parameter determining the electrical conductivity.
While detailed theoretical analyses of the magnetic ordering in this compound are not widely reported, the electronic structure calculations provide a basis for such predictions. For phases with a non-zero density of states at the Fermi level (metallic phases), the possibility of itinerant magnetism exists. For semiconducting phases, the material is expected to be non-magnetic in its ground state unless defects or specific electronic configurations lead to unpaired spins. The theoretical work to date has primarily focused on the electronic and structural properties, laying the groundwork for future investigations into the magnetic and electric phenomena in this actinide compound. researchgate.net
Thermo Mechanical and Thermophysical Behavior of Trithorium Tetranitride
Lattice Thermal Conductivity Investigations
Actinide nitrides are materials of interest for next-generation nuclear reactors due in part to their favorable thermo-physical properties, which include anticipated high thermal conductivity aip.org. Good thermal conductivity is a crucial property for nuclear fuels as it facilitates heat transfer and helps maintain the structural integrity of the fuel under steep temperature gradients. However, specific theoretical or experimental investigations detailing the lattice thermal conductivity of trithorium tetranitride (Th₃N₄) are not extensively covered in the available literature. Research has focused more on the structural, electronic, and elastic properties under pressure aip.org. While general statements point to the potential for high thermal conductivity in this class of materials, detailed data on phonon scattering mechanisms and temperature-dependent conductivity values for Th₃N₄ remain a subject for future investigation.
Heat Capacity Measurements and Theoretical Modeling
No experimental heat capacity measurements for Th₃N₄ are readily available. However, theoretical modeling using first-principles calculations combined with the quasi-harmonic approximation has provided a detailed picture of its heat capacity at constant volume (Cᵥ) as a function of temperature aip.org.
These calculations show that the heat capacity of Th₃N₄ rises rapidly at low temperatures and then approaches the classical Dulong-Petit limit at higher temperatures. This behavior is characteristic of the vibrational contribution to the heat capacity in crystalline solids. The computed values are essential for thermodynamic modeling of the fuel's performance and safety analysis.
| Temperature (K) | Heat Capacity, Cᵥ (J/mol·K) |
|---|---|
| 0 | 0 |
| 200 | ~125 |
| 400 | ~160 |
| 600 | ~170 |
| 800 | ~175 |
| 1000 | ~175 |
Equation of State Development and Analysis under High Pressure
The response of this compound to high pressure has been a key focus of theoretical research, leading to the development of a theoretical equation of state and the prediction of pressure-induced phase transitions. At ambient pressure, Th₃N₄ is experimentally known and theoretically confirmed to have a rhombohedral crystal structure with the space group R-3m aip.orgresearchgate.net.
Ab initio calculations have been used to predict the structural evolution of Th₃N₄ under hydrostatic compression. These studies predict that the ambient R-3m phase undergoes a phase transition to a different rhombohedral structure with the space group R-3 at high pressure. Another study also predicts several new high-pressure phases researchgate.net.
The calculated pressure-volume relationship provides the equation of state for the different phases of Th₃N₄ researchgate.net. Furthermore, electronic band structure calculations suggest that while Th₃N₄ is a semiconductor at ambient pressure with a bandgap of approximately 1.44 eV, it undergoes a semiconductor-to-metal transition at a pressure of around 62-71 GPa aip.orgresearchgate.net.
| Pressure Range (GPa) | Stable Phase (Space Group) | Reference |
|---|---|---|
| 0 - ~62 | R-3m | aip.org |
| > ~62 | R-3 | aip.org |
| High Pressure | I-43d, C2/m | researchgate.net |
The lattice parameters for the theoretically stable phases at different pressures have been calculated, providing a structural basis for the equation of state.
| Phase (Space Group) | Pressure (GPa) | a (Å) | c (Å) |
|---|---|---|---|
| R-3m | 0 | 3.86 | 27.42 |
| R-3 | 50 | 6.61 | 6.68 |
| R-3 | 100 | 6.32 | 6.41 |
Anharmonic Effects and Quasi-Harmonic Approximations in Thermophysical Modeling
Directly modeling the complex anharmonic effects in solids from first principles is computationally intensive arxiv.orgresearchgate.net. Therefore, the thermophysical properties of Th₃N₄ at finite temperatures have been modeled using the quasi-harmonic approximation (QHA) aip.org. The QHA is a practical approach that extends the harmonic approximation by considering the volume dependence of phonon frequencies. This method allows for the calculation of properties that arise from anharmonicity, such as thermal expansion, without explicitly calculating the computationally expensive higher-order anharmonic force constants nih.gov.
The foundation for these QHA calculations is the determination of phonon dispersion curves. For Th₃N₄, the phonon frequencies across the entire Brillouin zone have been calculated for its various structural phases. The absence of imaginary phonon frequencies in the dispersion curves for the R-3m structure at 0 GPa and the R-3 structure at high pressures confirms their dynamical stability aip.orgresearchgate.net. These phonon calculations provide the vibrational density of states, which is then used within the QHA framework to compute temperature-dependent thermodynamic properties like the Helmholtz free energy, heat capacity, and entropy aip.org. This approach provides crucial, albeit approximate, insight into the anharmonic behavior of Th₃N₄.
Chemical Reactivity and Environmental Interactions of Trithorium Tetranitride
Oxidation Mechanisms and Kinetics under Varied Conditions
The oxidation of trithorium tetranitride has been studied primarily in the context of its reaction with gaseous oxygen. Experimental investigations have shown that Th₃N₄ powder readily oxidizes at elevated temperatures.
Detailed research findings indicate that the oxidation of Th₃N₄ powder in oxygen at a pressure of 1/5 atm occurs in the temperature range of 340°C to 480°C. The primary and sole solid product of this oxidation reaction is thorium dioxide (ThO₂), with the release of nitrogen gas, as described by the following reaction:
Th₃N₄ + 3O₂ → 3ThO₂ + 2N₂
The kinetics of this oxidation reaction have been observed to follow a linear rate law for the majority of the reaction progress. This suggests that the reaction rate is constant over time under isothermal conditions. The apparent activation energy for the oxidation of Th₃N₄ has been determined to be approximately 15 ± 2 kcal/mole. This value provides insight into the temperature sensitivity of the oxidation process.
While these data provide a fundamental understanding of the oxidation of Th₃N₄ in a controlled oxygen environment, comprehensive studies on the detailed oxidation mechanisms under a wider variety of conditions, such as varying oxygen partial pressures, humidity levels, or in the presence of other atmospheric gases, are not extensively available in the current literature. The influence of factors like particle size and surface area on the oxidation kinetics has been noted, but mechanistic details remain an area for further investigation.
Interactive Data Table: Oxidation of this compound
| Parameter | Value | Conditions |
| Temperature Range | 340°C - 480°C | Isothermal oxidation in O₂ |
| Oxygen Pressure | 1/5 atm | - |
| Reaction Product | Thorium Dioxide (ThO₂) | Solid phase |
| Gaseous Product | Nitrogen (N₂) | - |
| Kinetic Model | Linear Rate Law | For the main part of the reaction |
| Apparent Activation Energy | 15 ± 2 kcal/mole | - |
Hydrolysis Reactions and Product Characterization
This compound is susceptible to hydrolysis, reacting with both liquid water and water vapor. This reactivity is a significant consideration for its handling, storage, and performance in environments where moisture may be present.
Studies on the hydrolysis of thorium nitrides have shown that Th₃N₄ decomposes in water at temperatures below 100°C. The reaction proceeds to form thorium dioxide (ThO₂) as the solid product. During this process, the nitrogen content of the nitride is converted into ammonia (B1221849) (NH₃). Unlike the hydrolysis of thorium mononitride (ThN), the hydrolysis of this compound does not produce hydrogen gas.
Th₃N₄ + 6H₂O → 3ThO₂ + 4NH₃
When compared to other thorium nitrides, Th₃N₄ exhibits a moderate propensity towards hydrolysis. Its reactivity with water is generally lower than that of thorium carbonitrides (ThC₁₋ₓNₓ) and thorium mononitride (ThN), but greater than that of thorium oxynitride (Th₂N₂O). This places Th₃N₄ at an intermediate position in terms of its stability in aqueous environments. The hygroscopic nature of Th₃N₄ has also been noted, indicating its tendency to absorb moisture from the atmosphere, which can lead to gradual decomposition.
A detailed characterization of the hydrolysis process, including the kinetics under different pH conditions, the influence of temperature on the reaction rate, and the potential formation of intermediate species, is not well-documented in publicly available literature.
Interactive Data Table: Hydrolysis of Thorium Nitrides
| Compound | Reactivity with Water (below 100°C) | Solid Product | Gaseous Products |
| This compound (Th₃N₄) | Decomposes | Thorium Dioxide (ThO₂) | Ammonia (NH₃) |
| Thorium Mononitride (ThN) | Decomposes | Thorium Dioxide (ThO₂) | Ammonia (NH₃), Hydrogen (H₂) |
| Thorium Carbonitride (ThC₁₋ₓNₓ) | Higher than ThN | Thorium Dioxide (ThO₂) | Ammonia (NH₃), Hydrocarbons |
| Thorium Oxynitride (Th₂N₂O) | Lower than Th₃N₄ | Thorium Dioxide (ThO₂) | Ammonia (NH₃) |
Interfacial Chemistry and Surface Reactivity Studies
Detailed experimental studies focusing specifically on the interfacial chemistry and surface reactivity of this compound are scarce in the available scientific literature. Understanding the surface chemistry is crucial as it governs interactions with the surrounding environment, including catalytic activity, corrosion initiation, and bonding with other materials.
General knowledge of actinide materials suggests that the surface of Th₃N₄ would be highly reactive. Upon exposure to atmospheric conditions, a thin layer of thorium oxide or hydroxide (B78521) would likely form rapidly due to the presence of oxygen and moisture. This passivation layer could influence the subsequent reactivity of the bulk material.
Theoretical and computational studies could provide valuable insights into the surface electronic structure, adsorption of different molecules (e.g., H₂O, O₂, CO), and the mechanisms of surface reactions. However, such specific computational studies for Th₃N₄ are not widely reported. Research on related materials, such as thin films of thorium metal, has shown rapid oxidation upon exposure to air, forming an oxide layer that alters the material's properties. This suggests that the surface of this compound would also be susceptible to significant and rapid chemical modification in a non-inert environment.
Compatibility with Other Materials (e.g., Structural Materials in Reactor Environments)
The compatibility of this compound with structural materials is a critical factor for its potential use in nuclear reactors. Direct and specific data on the interaction of Th₃N₄ with common reactor materials like zirconium alloys and stainless steel are limited. However, insights can be drawn from studies on other actinide nitrides and related thorium compounds.
For actinide nitride fuels in general, chemical interaction with cladding materials is a known phenomenon. In the case of nitride fuels, nitridation of the cladding can occur, which involves the diffusion of nitrogen into the cladding material, potentially altering its mechanical properties. The extent of this interaction is influenced by factors such as temperature, fuel stoichiometry, and the presence of impurities.
A study on the reaction of thorium mononitride (ThN) with graphite, another material relevant to certain reactor designs, showed that a carbothermic reaction occurs at high temperatures (1420°C - 1630°C). This reaction leads to the formation of thorium carbonitrides (ThCₓN₁₋ₓ) and, in some cases, thorium carbides (ThC₂). While this study does not directly involve Th₃N₄, it highlights the potential for chemical reactions between thorium nitrides and carbon-based materials at elevated temperatures.
The compatibility of Th₃N₄ with zirconium alloys and stainless steels would likely be governed by the thermodynamic stability of the respective nitrides and potential intermetallic compounds that could form at the fuel-cladding interface. The presence of a sodium bond, in some reactor designs, could also influence the transport of nitrogen and other elements, thereby affecting compatibility. Without specific experimental data for Th₃N₄, assessing its compatibility remains a theoretical exercise based on the behavior of analogous materials.
Long-Term Stability under Relevant Operating Conditions
It is known that Th₃N₄ can decompose to the more stable thorium mononitride (ThN) at high temperatures. This thermal decomposition behavior would be a critical factor in its long-term performance. The temperature at which this decomposition becomes significant under reactor conditions would define an upper limit for its operational temperature.
Under irradiation, the behavior of Th₃N₄ is expected to be complex. The fission process would introduce a wide range of fission products into the material matrix, some of which could be chemically reactive. The continuous generation of gaseous fission products like xenon and krypton would lead to internal pressure buildup and fuel swelling. The high-energy particles from fission and radioactive decay would also create lattice defects, which could alter the material's physical and mechanical properties over time.
While there is a body of research on the irradiation performance of thorium-based fuels, this has predominantly focused on thorium dioxide (ThO₂). Thorium dioxide is known for its high chemical stability and good irradiation performance. The long-term stability of this compound as a nuclear fuel would need to be evaluated through dedicated irradiation testing programs to understand its behavior and to establish its operational limits.
Advanced Research Trajectories and Potential Applications of this compound in Materials and Nuclear Technologies
This compound (Th₃N₄) is a subject of increasing interest in advanced materials science and nuclear engineering. Its unique properties, stemming from the combination of the actinide element thorium with nitrogen, position it as a candidate for several forward-looking applications. This article explores the current research trajectories and potential uses of this compound, focusing on its role in advanced nuclear fuels, theoretical predictions of its superconductivity, and its prospective applications in optoelectronics and high-energy-density materials.
Q & A
Q. What established synthesis methods are available for tetrasulfur tetranitride (S₄N₄), and how can experimental parameters be optimized for yield and purity?
- Methodological Answer: S₄N₄ is traditionally synthesized via reactions between sulfur chlorides (e.g., SCl₂) and ammonia or ammonium chloride. For example, using NH₄Cl: Optimization involves controlling solvent choice (e.g., CCl₄ or dioxane), reaction temperature, and stoichiometric ratios. Recent methods employ organosilicon precursors like [(Me₃Si)₂N]₂S, which improve purity by minimizing sulfur byproducts .
Q. What spectroscopic and structural characterization techniques are critical for confirming S₄N₄'s molecular geometry and bonding?
- Methodological Answer: Key techniques include:
- IR spectroscopy : Peaks at 928, 768, and 529 cm⁻¹ confirm S–N and S–S vibrational modes .
- ¹⁵N NMR : A δ value of -246 ppm reflects nitrogen's electronic environment in the D₂d-symmetric cage structure .
- X-ray crystallography : Resolves the "cradle" structure with transannular S–S interactions (2.5–2.6 Å) and pentagonal S₃N₂ rings .
Q. How does S₄N₄'s insolubility in water influence its reactivity in hydrolysis studies?
- Methodological Answer: Hydrolysis experiments require polar aprotic solvents (e.g., CS₂) or controlled base conditions. For example, dilute NaOH yields thiosulfate (S₂O₃²⁻) and trithionate (S₃O₆²⁻), while concentrated NaOH produces sulfite (SO₃²⁻). Monitoring NH₃ evolution via gas chromatography validates reaction progress .
Advanced Research Questions
Q. What computational approaches resolve debates about the delocalized bonding and transannular S–S interactions in S₄N₄?
- Methodological Answer: Molecular orbital (MO) theory and density functional theory (DFT) simulations reveal that S–S interactions arise from σ-antibonding orbital overlaps. Computational models must account for electron delocalization across the cage, which stabilizes the structure despite bond-length ambiguities. Studies using PM3 SCF-MO methods have quantified these interactions .
Q. How can contradictions in S₄N₄'s shock sensitivity be addressed through experimental design?
- Methodological Answer: Purer S₄N₄ samples are more shock-sensitive, but contamination with elemental sulfur (S₈) stabilizes the compound. Controlled crush tests under inert atmospheres (e.g., argon) and differential scanning calorimetry (DSC) can quantify decomposition exotherms. Compare results with literature data to identify purity-dependent thresholds .
Q. What mechanistic insights explain S₄N₄'s fragmentation in reactions with transition metals like palladium?
- Methodological Answer: Reaction with [Pd₂Cl₆]²⁻ fragments the S₄N₄ ring into S₃N₃⁻ or S₂N₂ ligands. Mechanistic studies should employ in situ Raman spectroscopy to track intermediate species and X-ray absorption spectroscopy (XAS) to monitor Pd–S/N coordination changes. Reference kinetic data from analogous Se₄N₄ reactions for comparative analysis .
Q. How can researchers design experiments to probe S₄N₄'s role as a precursor to polymeric sulfur-nitrogen compounds?
- Methodological Answer: S₄N₄ reacts with piperidine to form [S₄N₅]⁻ or with tetramethylammonium azide to yield [S₃N₃]⁻. Design stepwise syntheses with stoichiometric control, and characterize products via cyclic voltammetry (to detect redox-active species) and mass spectrometry. Compare results with theoretical predictions of ring-opening pathways .
Methodological Best Practices
- Reproducibility : Document synthesis protocols with exact solvent ratios, purification steps (e.g., Soxhlet extraction), and spectroscopic validation to ensure reproducibility .
- Safety Protocols : Avoid grinding solid S₄N₄; use solvent-based handling under inert atmospheres to mitigate explosion risks .
- Data Contradiction Analysis : Cross-reference experimental results (e.g., shock sensitivity) with computational models to isolate variables like impurities or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
